1,2-Propanediol diacrylate
Overview
Description
1,2-Propanediol diacrylate is an organic compound with the molecular formula C9H12O4. It is a diacrylate ester derived from 1,2-propanediol and acrylic acid. This compound is known for its applications in polymer chemistry, particularly in the production of cross-linked polymers and coatings .
Preparation Methods
1,2-Propanediol diacrylate can be synthesized through the esterification of 1,2-propanediol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. Industrial production methods often employ continuous processes to enhance efficiency and yield .
Chemical Reactions Analysis
1,2-Propanediol diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), forming cross-linked polymers.
Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form 1,2-propanediol and acrylic acid.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles, such as amines or thiols, to form adducts
Scientific Research Applications
1,2-Propanediol diacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and hydrogels.
Biomedical Applications: It is investigated for use in drug delivery systems and tissue engineering scaffolds due to its biocompatibility and ability to form hydrogels.
Mechanism of Action
The primary mechanism by which 1,2-propanediol diacrylate exerts its effects is through polymerization. When exposed to free radical initiators or UV light, the acrylate groups undergo polymerization, forming a cross-linked network. This network structure imparts mechanical strength and stability to the resulting polymer .
Comparison with Similar Compounds
1,2-Propanediol diacrylate can be compared with other diacrylate esters, such as:
Ethylene glycol diacrylate: Similar in structure but derived from ethylene glycol. It also forms cross-linked polymers but with different mechanical properties.
Neopentyl glycol diacrylate: Derived from neopentyl glycol, it offers enhanced thermal stability and resistance to hydrolysis compared to this compound
Properties
IUPAC Name |
2-prop-2-enoyloxypropyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-8(10)12-6-7(3)13-9(11)5-2/h4-5,7H,1-2,6H2,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKVQVQOMDJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948012 | |
Record name | Propane-1,2-diyl diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25151-33-1 | |
Record name | Propylene glycol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25151-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1,2-ethanediyl diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025151331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-1,2-diyl diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1,2-ethanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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